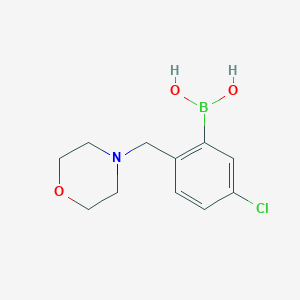
5-Chloro-2-(morpholinomethyl)phenylboronic acid
説明
5-Chloro-2-(morpholinomethyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H15BClNO3 and its molecular weight is 255.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-2-(morpholinomethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This compound is characterized by the presence of a chlorophenyl ring and a morpholinomethyl group, which contribute to its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C11H14BClN2O2
- Molecular Weight : 250.60 g/mol
The structure of this compound allows for reversible binding with diols, which is crucial for its biological activity, particularly in enzyme inhibition.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. Boronic acids are known to inhibit proteasomes, essential for protein degradation in cells. This mechanism is similar to Bortezomib, a well-known anticancer drug. The morpholine moiety enhances the compound's affinity for biological targets by facilitating hydrogen bonding and improving solubility in physiological conditions.
Enzyme Inhibition
Research indicates that compounds containing boronic acid functionalities can effectively inhibit various enzymes. Studies have shown that derivatives of boronic acids can selectively inhibit the activity of proteasomes, leading to apoptosis in cancer cells. For instance, this compound has been shown to inhibit proteasome activity in vitro, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Anticancer Activity
In vitro studies have demonstrated significant anticancer properties against various cell lines. For example:
- Cell Lines Tested : Breast cancer (MCF-7), leukemia (L1210)
- IC50 Values : The compound exhibited a reduction in cell viability at concentrations as low as 10 µM against MCF-7 cells and lower than 5 µM against L1210 cells.
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.
Pharmacokinetics and Toxicity
The pharmacokinetic profile suggests moderate absorption and distribution characteristics. Studies indicate that the compound can cross the blood-brain barrier due to its lipophilic nature, enhancing its efficacy against central nervous system tumors. However, toxicity assessments reveal that while the compound shows promising anticancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations. Further optimization of its structure is necessary to improve selectivity towards cancer cells while minimizing off-target effects.
Case Studies and Research Findings
特性
IUPAC Name |
[5-chloro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQFESPKQZBSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















